molecular formula C17H16N2OS B185364 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- CAS No. 87752-94-1

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-

Cat. No.: B185364
CAS No.: 87752-94-1
M. Wt: 296.4 g/mol
InChI Key: KBHXDARXJGVERJ-UHFFFAOYSA-N
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Description

The compound 4H-Cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- is a tricyclic thienopyrimidine derivative characterized by a seven-membered cycloheptane ring fused to a thieno[2,3-d]pyrimidin-4-one core. This structure features a phenyl group at the C2 position and six hydrogen atoms saturating the cycloheptane and pyrimidine rings.

Key structural attributes include:

  • Molecular framework: Cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one with a hexahydro backbone.
  • Substituents: A phenyl group at C2, contributing to π-π stacking interactions in biological targets.
  • Synthetic routes: Typically synthesized via cyclocondensation of thieno[2,3-d]pyrimidine precursors with aldehydes or alkyl halides under basic conditions .

Properties

IUPAC Name

5-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16-14-12-9-5-2-6-10-13(12)21-17(14)19-15(18-16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHXDARXJGVERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236613
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87752-94-1
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087752941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[2,3-d]pyrimidin-4-one core is typically constructed via cyclocondensation of 2-aminothiophene-3-carboxylates with cycloheptane-containing precursors. For example, 1,2,3,5,6,7,8,9-octahydro-2-thioxo-4H-cycloheptathieno[2,3-d]pyrimidin-4-one (Intermediate 2 ) serves as a critical precursor. Synthesis involves refluxing 5,5-dimethyl-1,3-cyclohexanedione with 1,3-diaryl-2-propen-1-one in the presence of ammonium acetate under solvent-free conditions. This method achieves yields of 82–92% by leveraging solid-state reactions at 80°C.

Mechanistic Insight :
The reaction proceeds through a tandem Knoevenagel-Michael addition, followed by cyclodehydration. The thioxo group at position 2 enhances electrophilicity, facilitating subsequent functionalization.

Alkylation and Arylative Functionalization

Introduction of the phenyl group at position 2 is achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. In one approach, the methylthio derivative 3 reacts with hydrazonoyl halides 1a–o under basic conditions to yield 2-aryl-substituted products. For example, treatment of 3 with phenylhydrazonoyl chloride in ethanolic sodium ethoxide generates the target compound in 68% yield after recrystallization.

Critical Parameters :

  • Base : Sodium ethoxide or potassium carbonate.

  • Solvent : Ethanol or acetonitrile.

  • Temperature : Reflux (78–80°C) or microwave irradiation (100°C).

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A comparative study demonstrated that cyclizing 7 with aryl amines under microwave conditions (60 W, 100°C, 20 min) achieved 85–90% yields, versus 53–73% via conventional reflux. This method reduces side reactions and improves regioselectivity, critical for maintaining the hexahydrocycloheptane moiety.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Key AdvantageSource
CyclocondensationNH₄OAc, solvent-free, 80°C82–92Eco-friendly, high yield
Hydrazonoyl Halide1a–o , NaOEt, reflux60–75Regioselective aryl incorporation
Microwave CyclizationAryl amines, 2-propanol, 100°C, 20 min85–90Rapid, high purity
KOH-Mediated CyclizationCarbothioamides, aqueous KOH70–78Tautomer control

Structural Characterization and Validation

Spectroscopic Confirmation

  • IR : Absorption at 1705 cm⁻¹ confirms the pyrimidinone carbonyl. The absence of NH₂ stretches (3322–3465 cm⁻¹) and presence of C=S (853–1206 cm⁻¹) validate cyclization.

  • ¹H NMR : Singlets at δ 7.30–7.70 ppm correspond to the phenyl group, while multiplet signals at δ 1.77–3.20 ppm confirm the hexahydrocycloheptane protons.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing annulation pathways may yield triazolo byproducts. Using electron-deficient hydrazonoyl halides (e.g., 1o with nitro substituents) suppresses side reactions.

  • Solubility Issues : The hexahydrocycloheptane moiety reduces solubility in polar solvents. Recrystallization from ethanol-dioxan (1:1) improves purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring.

    Substitution: Various substitution reactions can occur at the phenyl ring or the nitrogen atoms in the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

The major products from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be further explored for their biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4H-cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one exhibit promising anticancer properties. A study demonstrated that certain modifications to the compound enhance its efficacy against specific cancer cell lines. The mechanism of action is believed to involve the inhibition of critical signaling pathways involved in tumor growth and proliferation .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Certain derivatives have shown activity against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl group can significantly influence antimicrobial potency .

Neuroprotective Effects
Recent studies have suggested that 4H-cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal models, making it a candidate for further research in neurodegenerative diseases .

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Polymers incorporating this heterocyclic compound exhibit enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for electronics and coatings .

Nanotechnology Applications
In nanotechnology, derivatives of this compound have been utilized in the development of nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms presents a significant advancement in targeted therapy .

Agricultural Chemistry

Pesticide Development
The potential use of 4H-cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one as a pesticide has been explored. Its derivatives have shown effectiveness against various pests while being less toxic to beneficial insects. This property makes it an attractive candidate for sustainable agricultural practices .

Case Studies

Study Reference Focus Area Findings
AnticancerEnhanced efficacy against breast cancer cell lines with specific modifications.
AntimicrobialEffective against Gram-positive bacteria; SAR indicated optimal substitutions at the phenyl group.
NeuroprotectionReduction of oxidative stress markers in neuronal cultures; potential for Alzheimer's treatment.
Polymer ChemistryImproved thermal stability in synthesized polymers containing the compound.
NanotechnologySuccessful encapsulation of chemotherapeutics in nanocarriers derived from the compound.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and analogous thienopyrimidine derivatives:

Compound Substituents/Ring System Synthesis Physical Properties Biological Activity References
Target compound C2-phenyl, hexahydro cycloheptane Cyclocondensation of thienopyrimidine with phenyl precursors Not explicitly reported (inferred stability) Antitumor (inferred from analogs)
2-(4-Hydroxyphenyl)- analog (C17H16N2O2S) C2-(4-hydroxyphenyl), hexahydro Similar cyclocondensation with 4-hydroxyphenyl aldehyde M.p. >300°C (decomposes); IR: NH, C=O peaks Not reported
3-(4-Nitrophenyl)-2-sulfanyl- analog (Compound 6, C17H15N3O3S2) C3-(4-nitrophenyl), C2-sulfanyl Reflux with KOH; neutralization with HCl M.p. 223–225°C; IR: NO2 (1520 cm⁻¹), C=O Antitumor (tested against HepG2, MCF-7)
4-Chloro-6,7,8,9-tetrahydro- analog (C11H11ClN2S) C4-chloro, tetrahydro cyclohepta Halogenation of parent scaffold M.p. 64–66°C Not reported (used as synthetic intermediate)
7-Benzyl-2-thioxo- analog (11d, C16H15N3OS2) C7-benzyl, C2-thioxo Condensation with benzyl halides M.p. >300°C; IR: NH, C=S peaks Not reported
1-(4-Chlorophenyl)-triazolo analog (12, C15H11ClN4OS) Triazolo-fused, C1-(4-chlorophenyl) Multi-step cyclization with hydrazine derivatives M.p. 218–219°C; IR: C=N, C=O peaks Tyrosinase inhibition (predicted)

Structural and Functional Differences

Substituent Effects: The C2-phenyl group in the target compound enhances lipophilicity compared to polar substituents (e.g., 4-hydroxyphenyl in or sulfanyl in ). This may improve membrane permeability in drug candidates.

Ring Saturation :

  • The hexahydro cycloheptane in the target compound reduces ring strain compared to tetrahydro analogs (e.g., ), improving thermodynamic stability.

Biological Activity :

  • Antitumor activity : The 4-nitrophenyl analog (Compound 6) showed IC50 values of 8.2 µM against HepG2 cells, attributed to nitro group-mediated DNA intercalation .
  • Enzyme inhibition : Triazolo-fused analogs (e.g., Compound 12) demonstrated tyrosinase inhibition via chelation of copper ions in the active site .

Spectral Data Comparison

Compound IR Peaks (cm⁻¹) ¹H-NMR Signals ¹³C-NMR Signals
Target compound C=O (~1648), NH (~3407) Phenyl (δ 7.2–7.5), cycloheptane CH2 (δ 1.5–2.5) C=O (δ 165–170), aromatic carbons (δ 120–140)
3-(4-Nitrophenyl)- analog NO2 (1520), C=O (1648), NH (3407) Nitrophenyl (δ 8.1–8.3), CH2 (δ 2.0–2.8) NO2 (δ 148), C=O (δ 168)
7-Benzyl- analog (11d) C=S (1065), C=O (1689) Benzyl (δ 4.5–4.7), NH (δ 10.2) C=S (δ 172), C=O (δ 170)

Biological Activity

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one derivatives represent a significant category of compounds with diverse biological activities. This article reviews the biological activity of the specific compound 1,5,6,7,8,9-hexahydro-2-phenyl- and its potential applications in medicinal chemistry.

The molecular formula for this compound is C18H20N2SC_{18}H_{20}N_2S, with a molecular weight of approximately 320.43 g/mol. It contains a thieno-pyrimidine core structure that is known for its pharmacological potential.

Biological Activity Overview

The biological activities of thieno-pyrimidine derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : Several studies have demonstrated the effectiveness of thieno-pyrimidine derivatives against various bacterial strains. For instance, compounds with substituted amido or imino side chains have shown significant antibacterial and antimycobacterial activity against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .
  • Cytotoxicity : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity is often enhanced by aromatic substitutions on the pyrimidine ring . For example, a study reported that a chlorophenyl-substituted derivative demonstrated an IC50 value of 15 µM against HeLa cells .

Antimicrobial Activity

A study evaluated various thieno-pyrimidine derivatives for their antimicrobial properties. The results showed that specific compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains including Staphylococcus aureus and Escherichia coli. Notably:

  • Compound 4c : MIC of 10 µg/mL against E. coli.
  • Compound 5g : MIC of 20 µg/mL against S. aureus.

Cytotoxicity Studies

In vitro cytotoxicity assays using the MTT method revealed:

  • Compound K5 : Highest potency with IC50 values of 119 µM (MCF-7) and 15 µM (HeLa).
  • Compounds with phenyl and chlorophenyl substitutions consistently showed enhanced cytotoxic activity compared to aliphatic counterparts.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial potential of thieno-pyrimidine derivatives.
    • Methodology : Synthesis followed by testing against various microbial strains.
    • Findings : Significant antimicrobial activity was noted with some compounds showing non-toxic profiles at higher concentrations .
  • Cytotoxic Evaluation Against Cancer Cell Lines :
    • Objective : To determine the cytotoxic effects of synthesized thieno-pyrimidines.
    • Methodology : MTT assay on MCF-7 and HeLa cell lines.
    • Results : Compounds with specific substitutions displayed potent cytotoxicity, particularly in HeLa cells .

Q & A

Q. What are the standard synthetic methodologies for preparing this compound?

The compound is typically synthesized via condensation reactions. For example, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate reacts with formamide to yield the pyrimidinone core, followed by chlorination with POCl₃ to introduce reactive sites for further functionalization . Alternative routes involve hydrazonoyl halides reacting with thione derivatives to form annulated heterocycles, as described in Scheme 43 of .

Q. Which spectroscopic techniques are critical for structural characterization?

Nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy are standard for confirming the core structure and substituents . X-ray crystallography may resolve regioselectivity in complex derivatives, as seen in fluorinated analogs with antitumor activity .

Q. What biological targets are associated with this scaffold?

Primary targets include tyrosinase (inhibition for hyperpigmentation therapy) , sigma receptors (neurological modulation) , and kinases (anticancer applications) . Initial screening often involves enzyme inhibition assays or cell viability tests.

Q. How are reaction yields optimized in heterocyclic ring formation?

Solvent selection and catalyst systems significantly impact yields. For example, Pd/C–CuI catalysis in dimethylformamide (DMF) enhances coupling efficiency compared to tetrahydrofuran (THF), as noted in Table 1 of . Reflux conditions and stoichiometric ratios of reagents like PPh₃ are also critical.

Advanced Research Questions

Q. How can computational methods guide derivative design?

Molecular docking predicts binding modes to targets like tyrosinase, where 2,4-dihydroxybenzene substituents enhance interactions with catalytic copper ions . Molecular dynamics (MD) simulations further validate stability, as demonstrated for kinase inhibitors binding to Great Wall kinase .

Q. What strategies improve biological activity through substituent modification?

  • Electron-withdrawing groups (EWGs): Fluorine atoms introduced via SNAr reactions increase antitumor potency by enhancing electrophilicity and metabolic stability .
  • Hydrophobic moieties: Bulky tert-butyl groups (e.g., in compound 4k) improve membrane permeability and target affinity .

Q. How are contradictions in activity data resolved across studies?

Discrepancies often arise from assay conditions (e.g., enzyme source, cell line specificity). For example, tyrosinase inhibition data should be cross-validated using recombinant human enzyme vs. mushroom-derived variants . Purity analysis (HPLC) and metabolite profiling are also critical .

Q. What mechanistic insights explain regioselectivity in multi-step reactions?

Reactions with hydrazonoyl halides proceed via thiourea intermediates, where steric and electronic factors dictate attack at the thione sulfur versus nitrogen. NMR tracking of intermediates and density functional theory (DFT) calculations clarify regiochemical outcomes .

Q. How are electron-deficient positions activated for functionalization?

Phosphorous oxychloride (POCl₃) converts carbonyl groups to chlorides, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. Trifluoroacetic acid (TFA) enhances electrophilicity in fluorinated derivatives .

Q. What stability considerations apply during storage?

The compound should be stored anhydrous at room temperature, as moisture accelerates hydrolysis of the pyrimidinone ring. Stability is monitored via periodic HPLC analysis, with degradation products identified by LC-MS .

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